molecular formula C14H14N4O3 B8110109 3-(1-(2-Methoxyethyl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid

3-(1-(2-Methoxyethyl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B8110109
M. Wt: 286.29 g/mol
InChI Key: DJTYBEKBRABJTA-UHFFFAOYSA-N
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Description

3-(1-(2-Methoxyethyl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid is a complex organic compound that belongs to the class of imidazopyridines. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings. Imidazopyridines are known for their wide range of applications in medicinal chemistry due to their biological activity and structural versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-Methoxyethyl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and functionalization steps . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-Methoxyethyl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(1-(2-Methoxyethyl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(2-Methoxyethyl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(2-Methoxyethyl)-1H-imidazol-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid stands out due to its specific substitution pattern and the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

3-[1-(2-methoxyethyl)imidazol-4-yl]imidazo[1,5-a]pyridine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-21-7-6-17-8-10(15-9-17)13-16-12(14(19)20)11-4-2-3-5-18(11)13/h2-5,8-9H,6-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTYBEKBRABJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(N=C1)C2=NC(=C3N2C=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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